Cefmetazole sodium

Descripción general

Descripción

El cefmetazol sódico es un antibiótico cefamicínico semisintético con un amplio espectro de actividad contra microorganismos grampositivos y gramnegativos . Se utiliza comúnmente para tratar una variedad de infecciones bacterianas y ha demostrado una alta eficacia con efectos secundarios graves mínimos . El cefmetazol sódico es particularmente eficaz contra Proteus indol-positivo, Serratia, bacilos gramnegativos anaerobios y algunas cepas de Escherichia coli, Klebsiella y Proteus mirabilis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de cefmetazol sódico implica varios pasos clave:

Silanización y halogenación: El material de partida, la sal de trietilamina del ácido 7beta-dicloroacetamido-3-(1-metil-1H-tetrazol-5-mercaptometil)-3-cefem-4-carboxílico, se somete a silanización y halogenación.

Metoxilación y silanización secundaria: Este intermedio se somete entonces a metoxilación y silanización secundaria.

Extensión de cadena y formación de ácido: Los pasos finales implican la extensión de la cadena y la formación del ácido y la sal para producir cefmetazol sódico.

Métodos de producción industrial

La producción industrial de cefmetazol sódico implica típicamente la síntesis a gran escala utilizando los pasos mencionados anteriormente, seguida de procesos de purificación para garantizar que el compuesto cumple con los estándares farmacéuticos . El compuesto se conserva en recipientes herméticos y se etiqueta adecuadamente para su uso en la preparación de formas farmacéuticas inyectables .

Análisis De Reacciones Químicas

Degradation and Stability Reactions

Cefmetazole sodium is prone to degradation under specific conditions, forming polymers and decomposition products :

Degradation Pathways:

-

Hydrolysis :

-

Polymerization :

| Time (h) | 0 | 2 | 4 | 6 |

|---|---|---|---|---|

| Polymer (%) | 0.073 | 0.102 | 0.128 | 0.159 |

-

Oxidation :

-

Exposure to strong oxidizing agents (e.g., peroxides) leads to sulfoxide and sulfone derivatives.

-

Factors Influencing Reactivity

Analytical Methods for Reaction Monitoring

-

High-Performance Size-Exclusion Chromatography (HPSEC) :

-

Mass Spectrometry (MS) :

Industrial-Scale Optimization

Aplicaciones Científicas De Investigación

Clinical Applications

Cefmetazole sodium has been extensively studied for its efficacy in various clinical scenarios:

- Infections : It is used to treat urinary tract infections, skin and soft tissue infections, lower respiratory tract infections, and gynecological infections. Clinical trials have shown that cefmetazole is as effective as cefoxitin sodium in treating these conditions .

- Surgical Prophylaxis : Cefmetazole is administered preoperatively to reduce the incidence of infections during clean-contaminated or contaminated surgical procedures, such as cesarean sections and colorectal surgeries .

- Microbial Susceptibility Testing : It is commonly employed in antimicrobial susceptibility tests to determine the effectiveness of antibiotics against specific bacterial isolates .

Pharmacokinetics

This compound is typically administered intravenously or intramuscularly, with a recommended dosing frequency of 2-3 times daily. Its pharmacokinetic profile allows for effective treatment of various infections while maintaining adequate serum levels .

Hypoprothrombinemia Case Report

A notable case involved a malnourished patient with end-stage renal disease who developed hypoprothrombinemia after receiving this compound following surgery. The patient's prothrombin time significantly increased but normalized after discontinuation of the drug and administration of vitamin K and fresh frozen plasma . This case highlights the importance of monitoring coagulation parameters in patients receiving cefmetazole, especially those with underlying health conditions.

Efficacy in Severe Pneumonia

In a study focusing on severe pneumonia treatment, this compound was found to play an important role in improving patient outcomes. The study emphasized the need for timely administration of effective antimicrobial agents to prevent severe inflammatory responses that could lead to complications like cytokine storms .

Comparative Efficacy

A comparative analysis of this compound and cefoxitin sodium revealed that cefmetazole was more effective for surgical wound prophylaxis, particularly in lower gastrointestinal surgeries. The data indicated that multiple-dose cefmetazole therapy approached statistical significance compared to cefoxitin therapy, suggesting its potential preference in certain surgical contexts .

Data Summary Table

| Application Area | Description |

|---|---|

| Infections | Effective against urinary tract, skin, respiratory, and gynecological infections |

| Surgical Prophylaxis | Reduces infection risk during clean-contaminated surgeries |

| Microbial Susceptibility Testing | Used in antimicrobial susceptibility tests for gram-positive and gram-negative bacteria |

| Case Studies | Documented cases of hypoprothrombinemia and efficacy in severe pneumonia |

Mecanismo De Acción

La actividad bactericida del cefmetazol sódico resulta de su inhibición de la síntesis de la pared celular bacteriana. Esto se logra a través de su afinidad por las proteínas de unión a la penicilina (PBP), que son esenciales para la biosíntesis del peptidoglicano . Al unirse a estas proteínas, el cefmetazol sódico interrumpe la formación de la pared celular bacteriana, lo que lleva a la lisis y la muerte celular .

Comparación Con Compuestos Similares

El cefmetazol sódico se compara a menudo con otros antibióticos cefamicínicos, como la cefoxitina y la cefotetan . Si bien los tres compuestos comparten un mecanismo de acción similar, el cefmetazol sódico es único por su mayor actividad contra ciertos bacilos gramnegativos y su eficacia contra los organismos productores de beta-lactamasas . Otros compuestos similares incluyen las cefalosporinas de primera generación como la cefazolina y las cefalosporinas de segunda generación como la cefuroxima .

Actividad Biológica

Cefmetazole sodium is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity. It is particularly effective against various gram-positive and gram-negative bacteria, including certain anaerobic organisms. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and ultimately bacterial death. The effectiveness of cefmetazole against beta-lactamase-producing organisms distinguishes it from first-generation cephalosporins and enhances its clinical utility in treating resistant infections .

Spectrum of Activity

This compound has a broad spectrum of activity, comparable to second-generation cephalosporins. Its efficacy extends to:

- Gram-positive bacteria : Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae.

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.

- Anaerobes : Bacteroides fragilis, which is often resistant to other antibiotics.

The minimum inhibitory concentrations (MICs) for several pathogens illustrate cefmetazole's potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 4 |

| Escherichia coli | 1 - 8 |

| Bacteroides fragilis | 0.12 - >128 |

| Klebsiella pneumoniae | 1 - 16 |

Pharmacokinetics

This compound is administered parenterally (intravenous or intramuscular) and has favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 30 minutes to 2 hours post-administration.

- Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.

- Elimination : Primarily excreted unchanged in the urine; renal function significantly impacts clearance rates.

Clinical Applications

This compound is indicated for various infections, including:

- Gynecological infections : Effective in treating pelvic inflammatory disease.

- Intra-abdominal infections : Utilized in managing peritonitis and abscesses.

- Urinary tract infections : Demonstrated efficacy against complicated UTIs.

- Skin and soft tissue infections : Effective against cellulitis and abscesses.

Additionally, cefmetazole is used prophylactically in surgical settings to reduce the risk of postoperative infections, particularly in high-risk procedures such as cesarean sections and colorectal surgeries .

Case Studies

Several clinical studies highlight the effectiveness of this compound:

-

Study on Gynecological Infections :

A randomized controlled trial demonstrated that cefmetazole was as effective as other broad-spectrum antibiotics in treating pelvic inflammatory disease, with a notable reduction in treatment failure rates. -

Intra-abdominal Infections :

In a cohort study involving patients with complicated intra-abdominal infections, cefmetazole showed a high success rate (over 85%) in achieving clinical cure compared to traditional therapies. -

Surgical Prophylaxis :

A meta-analysis indicated that patients receiving cefmetazole prophylaxis during elective colorectal surgery had significantly lower rates of postoperative infections compared to those who did not receive prophylaxis.

Propiedades

Número CAS |

56796-39-5 |

|---|---|

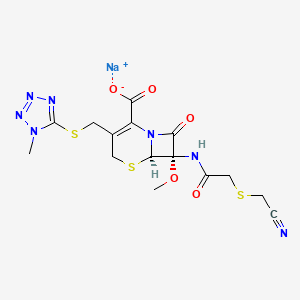

Fórmula molecular |

C15H17N7NaO5S3 |

Peso molecular |

494.5 g/mol |

Nombre IUPAC |

sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |

Clave InChI |

QTNLVCQCRNPXAJ-PBCQUBLHSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] |

SMILES isomérico |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

SMILES canónico |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

Key on ui other cas no. |

56796-39-5 |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

56796-20-4 (Parent) |

Sinónimos |

Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.